6-Methyl-4-nitro-1,3-benzothiazol-2-amine
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Overview
Description
6-Methyl-4-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by nitration and methylation reactions. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may include the use of microwave irradiation or other advanced techniques to accelerate the reaction process and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro or amino groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
6-Methyl-4-nitro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In cancer treatment, it could interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine
- 2-Amino-6-nitrobenzothiazole
- 6-Chlorobenzo[d]thiazol-2-amine
Uniqueness
6-Methyl-4-nitro-1,3-benzothiazol-2-amine stands out due to its unique combination of methyl and nitro groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is required .
Properties
IUPAC Name |
6-methyl-4-nitro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)7-6(3-4)14-8(9)10-7/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBABQGURHXXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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